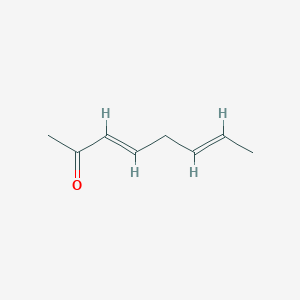

(3E,5E)-Octadien-2-one

Description

(E,E)-3,5-octadien-2-one, an unsaturated ketone with the chemical formula C₈H₁₂O, is a subject of significant academic interest. It is a member of the enone class of organic compounds, characterized by a carbonyl group conjugated with an alkene. foodb.ca This structural feature is central to its chemical reactivity and biological significance.

Structure

2D Structure

Properties

CAS No. |

30086-02-3 |

|---|---|

Molecular Formula |

C8H12O |

Molecular Weight |

124.18 g/mol |

IUPAC Name |

(3E,6E)-octa-3,6-dien-2-one |

InChI |

InChI=1S/C8H12O/c1-3-4-5-6-7-8(2)9/h3-4,6-7H,5H2,1-2H3/b4-3+,7-6+ |

InChI Key |

GUUFTBQLGJOXEM-FZWLCVONSA-N |

Isomeric SMILES |

C/C=C/C/C=C/C(=O)C |

Canonical SMILES |

CCC=CC=CC(=O)C |

density |

0.880-0.890 |

physical_description |

Colourless to pale yellow liquid; pungent herbaceous odour |

Purity |

90% min. |

solubility |

insoluble in water; soluble in fats Miscible at room temperature (in ethanol) |

Synonyms |

3E,5E-Octadien-2-one |

Origin of Product |

United States |

Natural Occurrence and Distribution of E,e 3,5 Octadien 2 One

Identification in Botanical Matrices

The compound is a known volatile constituent in numerous plant species, from teas and cereals to various other plants.

(E,E)-3,5-Octadien-2-one is a notable aroma compound found in several types of tea. It has been identified in Gardenia tea , where it contributes to the 'fruity' attribute of the tea's aroma profile. nih.govgoogle.com Studies on black tea have also consistently reported its presence. nist.gov Specifically, it has been detected in infusions of Georgian black tea, where it imparts a herbs-like, bitterish, and green aroma. mdpi.com Research on Tanyang Congou black tea, a variety with a flowery-fruity flavor, also identified (E,E)-3,5-octadien-2-one among its volatile components. thegoodscentscompany.com

Table 1: (E,E)-3,5-Octadien-2-one in Tea Varieties

| Tea Variety | Study Finding | Reference |

|---|---|---|

| Gardenia Tea | Identified as a contributor to the 'fruity' aroma attribute. | nih.gov |

| Black Tea | Reported as a volatile compound present in tea. | nist.gov |

| Georgian Black Tea | Detected in infusions, contributing a herbs-like, bitterish, green aroma. | mdpi.com |

This ketone has been identified in several cereal grains. Analysis of barley (Hordeum vulgare) has shown the presence of (E,E)-3,5-octadien-2-one in its volatile profile. femaflavor.org It is also a recognized component of oats (Avena sativa). nist.gov Research on oat groats has identified it as a major component contributing to the green, cereal-type odor and flavor. google.comresearchgate.net

Table 2: (E,E)-3,5-Octadien-2-one in Cereal Grains

| Cereal Grain | Study Finding | Reference |

|---|---|---|

| Barley (Hordeum vulgare) | Detected as a volatile compound. | femaflavor.org |

The compound's presence is not limited to teas and cereals. It has been reported in Zea mays (corn), where it acts as a sex pheromone that attracts male insects. femaflavor.org It has also been detected in the aquatic plant Ceratophyllum demersum (coontail or hornwort). femaflavor.org Furthermore, (E,E)-3,5-octadien-2-one is a known, albeit minor (<0.1%), component of the essential oil of Matricaria chamomilla (chamomile). femaflavor.org

Table 3: (E,E)-3,5-Octadien-2-one in Other Plant Species

| Plant Species | Study Finding | Reference |

|---|---|---|

| Zea mays (Corn) | Identified as a volatile compound and insect semiochemical. | femaflavor.org |

| Ceratophyllum demersum | Reported as a volatile constituent. | femaflavor.org |

Presence in Animal-Derived Systems

(E,E)-3,5-octadien-2-one is frequently associated with the oxidation of lipids in animal products, particularly those from aquatic environments.

The compound is commonly reported in fish oil as a product of the oxidative degradation of n-3 polyunsaturated fatty acids. nist.gov Its presence, along with other compounds, has been linked to the fishy malodors in marine oils. It has been specifically identified as a potential marker for quality deterioration in the muscle of yellowtail (Seriola quinqueradiata). Additionally, it has been reported in other seafood, including shrimp and krill. nist.gov

Table 4: (E,E)-3,5-Octadien-2-one in Aquatic Systems

| Source | Study Finding | Reference |

|---|---|---|

| Fish Oil | Identified as a product of lipid oxidation. | nist.gov |

| Yellowtail (Seriola quinqueradiata) | Identified as a candidate marker for quality deterioration. |

Detection in Processed and Fermented Food Systems

Table 5: (E,E)-3,5-Octadien-2-one in Processed and Fermented Foods

| Food System | Study Finding | Reference |

|---|---|---|

| Fermented Soymilk | Detected as a volatile flavor compound. | |

| Fermented Seaweed (Saccharina japonica) | Identified as part of the changing volatile profile during fermentation. | |

| Fermented Cream Cheese | Detected as a flavor compound, increasing with citrus peel addition. | femaflavor.org |

Plant Protein Isolates (e.g., Pea protein)

(E,E)-3,5-Octadien-2-one is a recognized volatile compound in plant protein isolates, particularly those derived from peas. It is often identified as a contributor to the characteristic "off-flavor" profile of these ingredients, which can be described as green or fatty. researchgate.netnih.gov The presence of this compound is primarily attributed to the oxidation of unsaturated fatty acids, such as linoleic and arachidonic acid, which are naturally present in the raw materials. mdpi.com

Research has shown that the concentration of (E,E)-3,5-octadien-2-one, along with other volatile compounds, can be influenced by factors such as the harvest year and cultivation location of the peas. nih.gov Furthermore, processing methods like extrusion, used to create texturized vegetable protein, can impact the levels of this compound. For instance, studies have shown a decrease in related off-flavor compounds during the wet texturization of pea protein isolates. uni-hohenheim.de

Table 1: Occurrence of (E,E)-3,5-Octadien-2-one in Plant Protein Isolates

| Source Material | Key Findings | Associated Flavor Notes | References |

|---|---|---|---|

| Pea Protein Isolates | Identified as a key aroma-active compound. | Green, Fatty | researchgate.netgoogle.com |

| Pea Protein Isolates | Contributes to off-flavor; levels can vary with harvest and location. | Off-flavor | nih.gov |

Analog Food Formulations (e.g., Meat replicas)

In the realm of analog food formulations, specifically meat replicas, (E,E)-3,5-octadien-2-one has been identified as a component of their volatile profile. researchgate.netwur.nlnih.gov As many meat alternatives utilize plant proteins like pea and soy protein as a base, the presence of this compound is often carried over from the raw ingredients.

Sensory analysis of commercial plant-based meat analogs has correlated (E,E)-3,5-octadien-2-one with "off-flavor" and "fatty/legume" odors, distinguishing them from the flavor profile of conventional meat. researchgate.netnih.govwur.nl A US patent related to methods for affecting the flavor and aroma profile of consumables also lists (E,E)-3,5-octadien-2-one as a relevant compound in the context of meat substitutes. google.com The management of such volatile compounds is a key aspect of developing plant-based meat products that more closely mimic the sensory experience of eating meat.

Table 2: Occurrence of (E,E)-3,5-Octadien-2-one in Analog Food Formulations

| Product Type | Key Findings | Associated Flavor Notes | References |

|---|---|---|---|

| Commercial Plant-Based Meat Analogs | Correlated with off-flavor and fatty/legume odors. | Off-flavor, Fatty, Legume | researchgate.netnih.govwur.nl |

| Meat Substitute Compositions | Listed as a relevant flavor compound. | Not specified | google.com |

Natural Sweeteners (e.g., Honey)

Based on available scientific literature, (E,E)-3,5-octadien-2-one has not been identified as a volatile constituent of honey. Detailed analyses of the volatile organic compounds in various types of honey have not listed this specific ketone among the detected substances. bee.or.kr While other compounds contribute to the complex aroma profile of honey, (E,E)-3,5-octadien-2-one does not appear to be one of them based on current research.

Microalgal Metabolomes

The metabolomes of certain microalgae have been found to contain (E,E)-3,5-octadien-2-one. A comprehensive analysis of Chlorella vulgaris identified 3,5-octadien-2-one as one of its volatile compounds. nih.gov Another study on the brown alga Cladostephus spongiosus detected the isomer (E,Z)-octa-3,5-dien-2-one among its aliphatic ketones, which were more abundant in fresh samples. nih.gov The presence of such compounds is significant as microalgae are explored for their potential as sustainable food ingredients and flavoring agents, particularly for plant-based seafood alternatives. nih.gov

Table 3: Occurrence of (E,E)-3,5-Octadien-2-one in Microalgal Metabolomes

| Microalgae Species | Key Findings | Isomer Detected | References |

|---|---|---|---|

| Chlorella vulgaris | 3,5-octadien-2-one detected in volatile compound analysis. | Not specified | nih.gov |

| Cladostephus spongiosus | Detected as an aliphatic ketone, more abundant in fresh samples. | (E,Z)-octa-3,5-dien-2-one | nih.gov |

Enzymatic Biotransformations

Enzymes play a crucial role in the controlled and often stereospecific production of (E,E)-3,5-octadien-2-one from lipid precursors in a variety of organisms.

Lipoxygenases (LOX) are a key class of non-heme iron-containing dioxygenases that catalyze the addition of molecular oxygen to PUFAs containing a cis,cis-1,4-pentadiene structure. mdpi.com This reaction is a critical initiation step in the formation of (E,E)-3,5-octadien-2-one. The specificity of the lipoxygenase determines which hydroperoxide intermediate is formed, thereby influencing the final volatile products.

Notably, (E,E)-3,5-octadien-2-one is produced in fish oil through the action of macroalgal lipoxygenase, which exhibits high 13-lipoxygenase activity. mdpi.comresearchgate.net This enzyme specifically oxygenates the 13th carbon of n-3 fatty acids, leading to the formation of a 13-hydroperoxide precursor that subsequently degrades to form compounds including (E,E)-3,5-octadien-2-one.

In the plant kingdom, faba bean LOX has been shown to generate (E,E)-3,5-octadien-2-one from the precursor α-linolenic acid. helsinki.fi Different organisms and even different tissues within an organism can possess LOX isoenzymes with varying product specificities, as demonstrated in broad beans.

Table 3.1: Hydroperoxide Products from Broad Bean Lipoxygenase (LOX) Isoenzymes

| Isoenzyme | Substrate | 9-Hydroperoxides (%) | 13-Hydroperoxides (%) |

|---|---|---|---|

| BBL-1 | Linoleic Acid | 62.1% | 37.9% |

| BBL-2 | Linoleic Acid | 9.7% | 90.3% |

Data sourced from Clemente et al. (2000), as cited in mdpi.com. This table illustrates how different isoenzymes can yield vastly different proportions of hydroperoxide precursors from the same substrate.

The formation of (E,E)-3,5-octadien-2-one is a hallmark of secondary lipid oxidation. researchgate.net The general mechanism begins when an initiator, such as a lipoxygenase enzyme, abstracts a hydrogen atom from a PUFA (e.g., linoleic acid, arachidonic acid), forming an alkyl radical. mdpi.commdpi.com This radical reacts with oxygen to create a peroxyl radical, which then abstracts a hydrogen from another molecule to form a lipid hydroperoxide. These primary oxidation products are unstable and decompose into a complex mixture of smaller, often volatile, secondary compounds, including aldehydes and ketones like (E,E)-3,5-octadien-2-one. This process is a well-documented cause of quality changes in lipid-rich foods, such as dairy powders and fish. researchgate.net

Microorganisms significantly contribute to the formation of (E,E)-3,5-octadien-2-one, particularly in fermented foods. The compound has been identified in products like sourdough and fermented fish, where microbial metabolism of lipids is prevalent. nih.govnih.gov

In the fermentation of salted white herring, the concentration of (E,E)-3,5-octadien-2-one was found to increase dramatically over time, a change strongly correlated with the presence of salt-tolerant Staphylococcus species. nih.gov This suggests a direct role for these bacteria in its production.

Table 3.2: Formation of (E,E)-3,5-octadien-2-one During Herring Fermentation

| Fermentation Day | Relative Abundance (%) of (E,E)-3,5-octadien-2-one |

|---|---|

| 0 | 0.00 |

| 5 | 9.03 |

| 10 | 10.03 |

| 20 | 16.77 |

| 30 | 17.73 |

| 40 | 15.50 |

| 50 | 30.53 |

Data reflects the SS group (inoculated with Staphylococcus saprophyticus) from nih.gov. The table shows the significant increase in the relative abundance of the compound over the 50-day fermentation period.

While the precise pathways are not always fully elucidated, some methyl ketones are known to be produced by bacteria through unique α-oxidation for alkane degradation and via the dehydrogenation of secondary alcohols. mdpi.com Although it is unclear if specific spoilage bacteria like Pseudomonas directly produce (E,E)-3,5-octadien-2-one, its presence is considered a marker of quality deterioration in raw fish where these bacteria are dominant. mdpi.comresearchgate.net

In plants, the formation of (E,E)-3,5-octadien-2-one is an enzyme-assisted process that begins with specific precursors. The pathway is often initiated by lipases, which hydrolyze triglycerides to release free fatty acids. mdpi.com These free fatty acids, such as linoleic and α-linolenic acid, then serve as substrates for the lipoxygenase (LOX) pathway. mdpi.comhelsinki.fi

The aroma profile of melons, for instance, is partially derived from fatty acid degradation involving a cascade of enzymes including lipoxygenase (LOX), hydroperoxide lyase (HPL), and alcohol dehydrogenase (ADH). researchgate.net (E,E)-3,5-octadien-2-one is one of the many volatile ketones identified as a product of this pathway in melons. researchgate.net The compound has also been detected in a wide array of other plant materials, including peas, tomatoes, cooked potatoes, tea, and oats. chemicalbook.com Its presence in pulse protein isolates from chickpea, lentil, and yellow pea has also been positively correlated with lipoxygenase activity. nih.gov

Non-Enzymatic Formation Processes

Beyond direct enzymatic action, (E,E)-3,5-octadien-2-one can also be formed through purely chemical reactions, primarily involving the degradation of fatty acids.

(E,E)-3,5-octadien-2-one is a known product of the non-enzymatic autoxidation of n-3 polyunsaturated fatty acids. helsinki.fi This process is chemically similar to enzymatic oxidation as it also proceeds through the formation of unstable hydroperoxide intermediates that decompose into secondary products. However, the initiation of autoxidation does not require an enzyme; instead, it can be triggered by factors such as heat, light, or the presence of metal ions. mdpi.com This non-enzymatic degradation of PUFAs like linoleic and arachidonic acid contributes to the formation of (E,E)-3,5-octadien-2-one in various matrices, especially during processing and storage. mdpi.com For example, it is recognized as a volatile organic compound formed from n-3 fatty acid oxidation in spoiling yellowtail fish. mdpi.com

Biosynthetic and Formation Pathways of E,e 3,5 Octadien 2 One

Chemical Synthesis Routes

The synthesis of (E,E)-3,5-octadien-2-one, a conjugated dienone, can be achieved through several chemical reaction cascades. These routes primarily focus on the controlled formation of the carbon skeleton and the stereoselective construction of the two double bonds in the (E,E) configuration. Key methodologies include aldol (B89426) condensation and the oxidation of corresponding alcohol precursors.

Aldol Condensation Route

A prevalent and direct method for the synthesis of (E,E)-3,5-octadien-2-one is the Claisen-Schmidt condensation, a type of crossed aldol condensation. This reaction involves the base-catalyzed condensation of acetone (B3395972) with crotonaldehyde (B89634).

The reaction cascade commences with the deprotonation of an alpha-hydrogen of acetone by a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of crotonaldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions. The dehydration is particularly favorable as it leads to the formation of a highly conjugated system, which provides the thermodynamic driving force for the reaction. The (E,E) isomer is typically the major product due to its greater thermodynamic stability compared to other stereoisomers.

A general representation of this reaction is as follows:

Step 1: Enolate Formation: Acetone reacts with a base to form the corresponding enolate.

Step 2: Nucleophilic Attack: The enolate attacks the carbonyl group of crotonaldehyde.

Step 3: Dehydration: The intermediate aldol addition product dehydrates to yield (E,E)-3,5-octadien-2-one.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Product |

|---|---|---|---|---|

| Acetone | Crotonaldehyde | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Ethanol/Water | (E,E)-3,5-Octadien-2-one |

Oxidation of (E,E)-3,5-Octadien-2-ol

An alternative synthetic pathway to (E,E)-3,5-octadien-2-one involves the oxidation of its corresponding secondary alcohol precursor, (3E,5E)-octa-3,5-dien-2-ol. This method is advantageous when the alcohol is readily available or when milder reaction conditions are required.

The oxidation of the secondary alcohol to a ketone can be accomplished using various oxidizing agents. Mild chromium(VI) reagents are particularly effective for this transformation, minimizing the risk of over-oxidation or side reactions involving the double bonds. Pyridinium chlorochromate (PCC) and Pyridinium dichromate (PDC) are commonly employed for such selective oxidations. The choice of solvent is crucial, with dichloromethane (B109758) (CH₂Cl₂) being a typical option for reactions involving these reagents.

The general scheme for this transformation is:

| Substrate | Oxidizing Agent | Solvent | Product |

|---|---|---|---|

| (3E,5E)-Octa-3,5-dien-2-ol | Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | (E,E)-3,5-Octadien-2-one |

| (3E,5E)-Octa-3,5-dien-2-ol | Pyridinium Dichromate (PDC) | Dichloromethane (CH₂Cl₂) | (E,E)-3,5-Octadien-2-one |

This synthetic route is contingent on the stereoselective synthesis of the (3E,5E)-octa-3,5-dien-2-ol precursor, which itself can be prepared through various methods, including the reduction of the target ketone or by stereoselective additions to appropriate starting materials.

Advanced Analytical Methodologies for E,e 3,5 Octadien 2 One Characterization

Chromatographic and Spectrometric Approaches

Modern analytical chemistry offers a suite of powerful tools for the separation, identification, and quantification of volatile compounds like (E,E)-3,5-octadien-2-one from complex matrices. These methodologies are pivotal in food science, flavor chemistry, and quality control.

Gas Chromatography Coupled with Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds. In the context of (E,E)-3,5-octadien-2-one, GC-MS allows for its effective separation from other volatile components within a sample, followed by its unambiguous identification based on its unique mass spectrum. mdpi.comnist.gov The process involves injecting a vaporized sample into a gas chromatograph, where it is separated based on the components' boiling points and interactions with a stationary phase within a capillary column. tandfonline.com The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, generating a characteristic fragmentation pattern that serves as a chemical fingerprint.

This technique has been widely applied in the analysis of various food products to identify and quantify (E,E)-3,5-octadien-2-one. For instance, it has been instrumental in characterizing the aroma profiles of different types of tea, dry-cured hams, and vegetable soybeans. mdpi.comresearchgate.netnih.govmdpi.com In studies on dry-cured hams, GC-MS has been used to identify a wide array of volatile compounds, with (E,E)-3,5-octadien-2-one being noted in specific varieties. mdpi.com Similarly, research on peas has utilized GC-MS to reveal changes in the volatile profile after processing, noting a significant decrease in (E,E)-3,5-octadien-2-one after boiling.

Table 1: Selected Applications of GC-MS for the Analysis of (E,E)-3,5-octadien-2-one

| Food Matrix | Research Focus | Key Finding Related to (E,E)-3,5-octadien-2-one |

| Longjing Tea | Identification of key aroma compounds. researchgate.netnih.gov | Identified as a key aroma compound contributing to the overall flavor profile. researchgate.netnih.gov |

| Dry-Cured Hams | Characterization of aroma-active compounds. mdpi.com | Detected in specific ham varieties, contributing to their unique flavor. mdpi.com |

| Peas (Yellow and Gray) | Analysis of volatile compound changes during boiling. | Significantly decreased after boiling, indicating its role in the "beany" flavor of raw peas. |

| Infant Nutrition Package | Analysis of volatile compounds during oxidation. nih.gov | Identified as one of the aldehydes and ketones formed during the oxidative degradation of fat. nih.gov |

| Squid | Characterization of volatile compounds. tandfonline.com | Identified as a lipid oxidation product. tandfonline.com |

Comprehensive Two-Dimensional Gas Chromatography–Time-of-Flight Mass Spectrometry (GC×GC-TOFMS)

For highly complex samples, comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOFMS) offers enhanced separation power and sensitivity. This advanced technique utilizes two columns with different stationary phases, providing a much higher resolution of individual compounds than single-column GC. The effluent from the first column is trapped and then rapidly re-injected into the second, shorter column. This results in a two-dimensional chromatogram with significantly increased peak capacity, allowing for the separation of co-eluting compounds that would overlap in a one-dimensional separation. gcms.czspectroscopyonline.com The use of a time-of-flight mass spectrometer is crucial as it provides the high-speed data acquisition necessary to capture the very narrow peaks produced by the second-dimension separation. spectroscopyonline.com

GC×GC-TOFMS has been effectively used to unravel the complex volatile profiles of various teas and other food products where (E,E)-3,5-octadien-2-one is a component. mdpi.comnih.gov For example, in the analysis of Dong Ding oolong tea, GC×GC-TOFMS was instrumental in identifying a wide range of aroma-active compounds, including (E,E)-3,5-octadien-2-one. mdpi.com This technique's ability to separate and identify a larger number of compounds provides a more complete picture of the food's aroma chemistry. mdpi.comsemanticscholar.org

Gas Chromatography–Olfactometry-Mass Spectrometry (GC-O-MS)

Gas chromatography-olfactometry-mass spectrometry (GC-O-MS) is a powerful sensory-directed analytical technique that combines the separation capabilities of GC and the identification power of MS with the human nose as a detector. nih.gov As the separated compounds elute from the GC column, the effluent is split into two paths: one leading to the mass spectrometer for chemical identification and the other to an olfactometry port where a trained panelist can sniff the eluting compounds and describe their odor. nih.gov This allows for the direct correlation of a specific chemical compound with its perceived aroma, helping to identify the most impactful aroma-active compounds in a sample.

GC-O-MS has been pivotal in identifying (E,E)-3,5-octadien-2-one as a key aroma compound in various foods. For instance, in studies of Longjing tea, GC-O-MS analysis helped distinguish it as one of the key aroma compounds responsible for the tea's characteristic fragrance. researchgate.netnih.gov Similarly, in the analysis of Dong Ding oolong tea, GC-O-MS was used to identify 23 aroma-active regions, with (E,E)-3,5-octadien-2-one being among the identified key aroma compounds. mdpi.com This technique is particularly valuable because it focuses on the compounds that are actually perceived by the human senses, rather than just those present in the highest concentrations. nih.gov

Table 2: Odor Descriptors for (E,E)-3,5-octadien-2-one Identified by GC-O-MS in Various Studies

| Food Matrix | Odor Descriptor |

| Longjing Tea | Chestnut-like researchgate.net |

| Dong Ding Oolong Tea | Floral and fruity mdpi.com |

| Dry-Cured Hams | Not specified in the provided search results |

| Truffles | Mushroom nih.gov |

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is widely used for the extraction of volatile and semi-volatile organic compounds from various matrices. nih.gov It involves exposing a fused-silica fiber coated with a stationary phase to the headspace above a sample. The volatile compounds partition between the sample matrix and the fiber coating. After an appropriate extraction time, the fiber is retracted and inserted into the hot injector of a gas chromatograph, where the trapped analytes are thermally desorbed and transferred to the GC column for analysis by GC-MS. mdpi.comnih.gov The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes. nih.gov

HS-SPME-GC-MS is a popular method for analyzing (E,E)-3,5-octadien-2-one in a variety of food products, including tea, dry-cured hams, peas, and textured vegetable proteins. mdpi.commdpi.comnih.gov This method is favored for its simplicity, speed, and sensitivity. For instance, in the study of Jingyang Fu brick tea, HS-SPME-GC-MS was used to identify (E,E)-3,5-octadien-2-one as a characteristic flavor substance. spkx.net.cn Similarly, it has been used to analyze the volatile profiles of different vegetable soybean varieties and various Rhododendron species. mdpi.comznaturforsch.com

Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC-MS/MS) for Stable Isotope Dilution Analysis (SIDA)

While GC-based methods are predominant for volatile analysis, ultra-high performance liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS) can also be employed, particularly for quantitative analysis using stable isotope dilution analysis (SIDA). mdpi.comnih.gov UHPLC offers very fast and efficient separations of a wide range of compounds. When coupled with tandem mass spectrometry (MS/MS), it provides excellent selectivity and sensitivity for quantification.

SIDA is considered the gold standard for accurate quantification in mass spectrometry. nih.gov It involves adding a known amount of a stable isotope-labeled version of the target analyte (in this case, a labeled version of (E,E)-3,5-octadien-2-one) to the sample as an internal standard. mdpi.comnih.gov Because the labeled and unlabeled compounds have nearly identical chemical and physical properties, they co-elute and experience the same matrix effects and instrument response variations. By measuring the ratio of the signal from the native analyte to that of the labeled internal standard, highly accurate and precise quantification can be achieved, compensating for potential losses during sample preparation and analysis. nih.gov In a study on pea protein isolates, UHPLC-MS/MS based on SIDA was used for the quantitation of various odor-active sensometabolites, including (E,E)-3,5-octadien-2-one. mdpi.com

Sensory-Directed Analysis Techniques

Sensory-directed analysis is a powerful strategy to pinpoint the specific compounds that are responsible for the characteristic aroma of a product. nih.govresearchgate.net This approach combines chemical analysis with human sensory perception to focus on the odor-active compounds. Techniques like GC-O (as described in 4.1.3) are central to this approach.

The process typically involves an initial screening of the volatile fraction of a sample using GC-O to identify the retention times of odor-active compounds. These compounds are then identified using GC-MS. Further validation can be achieved through aroma extract dilution analysis (AEDA), where the sample extract is serially diluted and analyzed by GC-O until no more odors are detected. The highest dilution at which an odor is still perceptible is known as the flavor dilution (FD) factor, which provides a measure of the odor potency of the compound.

In the context of (E,E)-3,5-octadien-2-one, sensory-directed analysis has been crucial in establishing its importance in the aroma of various teas. nih.govnih.gov For example, in green tea, it was identified as a key odorant responsible for the desirable chestnut-like aroma. nih.gov By focusing on the compounds that are actually perceived, sensory-directed analysis provides a more meaningful understanding of the chemical basis of flavor than purely instrumental analysis alone.

Odor Activity Value (OAV) Determination

The determination of OAV for (E,E)-3,5-octadien-2-one has been instrumental in identifying it as a key aroma contributor in a variety of products. For instance, in Dong Ding Oolong tea, (E,E)-3,5-octadien-2-one was identified as one of the ten key aroma compounds, exhibiting a high OAV of 110.84. mdpi.com Similarly, it was recognized as a key odorant responsible for the chestnut-like aroma in certain green teas. nih.gov Its low odor threshold, reported to be 0.5 µg/L in water, means that even at low concentrations, it can significantly impact the aroma profile. maxapress.com In studies on vine tea, its odor threshold was noted as 0.0005 µg/L. nih.gov

Research on silver carp (B13450389) surimi showed that while (E,E)-3,5-octadien-2-one was present, its OAV was low, indicating it was not a dominant aroma-active compound in that specific case. oup.com Conversely, in Maillard reaction products from beef tallow, it was considered a significant compound due to its high peak area, though its relative odor activity value (ROAV) was low due to a higher odor threshold in that context. mdpi.com These findings underscore the importance of both concentration and the specific matrix when evaluating a compound's sensory impact.

Table 1: Odor Activity Values (OAV) of (E,E)-3,5-Octadien-2-one in Various Products

| Product | Concentration (µg/L or µg/kg) | Odor Threshold (µg/L) | Calculated OAV | Finding | Source |

|---|---|---|---|---|---|

| Dong Ding Oolong Tea | 55.42 | 0.5 | 110.84 | Key aroma compound | mdpi.com |

| Gardenia-scented Green Tea (GET) | 90.74 (µg/L) | 0.5 | 181.48 | Highest ketone content, significant 'fruity' contributor | maxapress.com |

| Huangjincha Black Tea (Cultivar HJC168) | 709.88 (µg/kg) | 5.1 | 139.19 | Identified as a key aroma compound with almond, sweet, vanilla notes | nih.gov |

| Dry-cured Tuna (Drying step) | 96.97 (µg/kg) | Not specified | Not specified | Concentration increases significantly during processing | mdpi.com |

| Vine Tea (0h yellowing) | 2712.39 (µg/kg) | 0.0005 | 5,424,780 | Contributes a fruity, green, and grassy flavor | nih.gov |

Aroma Reconstitution and Omission Experiment Design

To validate the findings from OAV calculations, researchers employ aroma reconstitution and omission experiments. In this two-step process, a synthetic aroma model is first created by mixing all identified key odorants (compounds with OAV ≥ 1) in their naturally occurring concentrations in a neutral solvent. This reconstituted model is then compared against the original sample by a sensory panel.

This methodology has been successfully used to verify the role of (E,E)-3,5-octadien-2-one. In a study on Dong Ding Oolong tea, omission tests confirmed that it was one of seven key compounds responsible for the tea's floral and fruity aroma profile. mdpi.com Similarly, research on different types of oriental melon used recombination and omission experiments to definitively identify the key odorants for each variety, providing robust support for the data obtained through instrumental analysis. nih.gov

Chemometric and Multivariate Statistical Analysis

To navigate the complexity of volatile profiles, which can contain hundreds of compounds, researchers rely on chemometric and multivariate statistical analysis. These techniques reduce data dimensionality, identify patterns, and highlight the compounds most responsible for differentiating between samples.

Principal Component Analysis (PCA) for Volatile Profiles

Principal Component Analysis (PCA) is an unsupervised statistical method used for exploring and visualizing complex datasets. It reduces the dimensionality of the data by transforming the original variables into a smaller set of new, uncorrelated variables called principal components (PCs), while retaining most of the original information.

PCA has been widely applied to analyze volatile profiles containing (E,E)-3,5-octadien-2-one. In studies of green tea and Gardenia-scented tea, PCA of volatile fingerprints successfully discriminated between different samples. maxapress.com Research on silver carp surimi treated with hydrogen peroxide also used PCA to show clear separation between control and treated samples based on their volatile emissions. oup.com Similarly, PCA of volatile data from different black tea cultivars showed distinct clustering, indicating significant differences in their aroma profiles, which included (E,E)-3,5-octadien-2-one. nih.gov

Partial Least Squares Discriminant Analysis (PLS-DA) and Orthogonal PLS-DA (OPLS-DA)

Partial Least Squares Discriminant Analysis (PLS-DA) is a supervised multivariate technique used to model the relationship between a descriptor matrix (e.g., volatile compound concentrations) and a response variable (e.g., sample class). It is particularly useful for identifying the variables that are most important for discriminating between groups. Orthogonal PLS-DA (OPLS-DA) is an enhancement that separates the variation in the descriptor data into two parts: one that is predictive of the response variable and one that is orthogonal (uncorrelated) to it, simplifying model interpretation.

These methods have been crucial in identifying (E,E)-3,5-octadien-2-one as a chemical marker. In an analysis of dry-cured tuna, a multi-level PLS-DA model showed excellent discrimination between processing stages, and the Variable Importance in Projection (VIP) score, a measure of a variable's contribution to the model, identified (E,E)-3,5-octadien-2-one as an important feature. mdpi.com In studies of different tea varieties, OPLS-DA was used to screen for key aroma compounds, highlighting (E,E)-3,5-octadien-2-one as a significant contributor to the differences between tea grades and cultivars. nih.govresearchgate.net

Table 2: Application of PLS-DA/OPLS-DA in Studies Involving (E,E)-3,5-Octadien-2-one

| Study Subject | Method | Key Finding Related to (E,E)-3,5-octadien-2-one | Source |

|---|---|---|---|

| Dry-cured Tuna | ML-PLS-DA | Identified as an important volatile marker (VIP > 1) for distinguishing processing steps. | mdpi.com |

| Cooked Horse Meat | PLS-DA | Used to discriminate among different ageing times based on volatile composition. | csic.es |

| Huangjincha Black Tea | OPLS-DA | Identified as a differential marker between high-grade and medium-grade tea cultivars. | nih.gov |

| Purified Horse Oil | PLS-DA | Used to analyze volatile organic compounds to discriminate between different deodorant treatments. | kosfaj.org |

Hierarchical Cluster Analysis (HCA) for Classification

Hierarchical Cluster Analysis (HCA) is another unsupervised method used to group samples based on the similarity of their characteristics, such as volatile profiles. It builds a hierarchy of clusters, often visualized as a tree-like diagram called a dendrogram. The results are also frequently presented as heatmaps, where concentrations of compounds are represented by colors, providing an intuitive visualization of the differences between sample clusters.

HCA has been used to classify samples where (E,E)-3,5-octadien-2-one is a component of the volatile profile. For instance, in a study of different black tea cultivars, HCA based on volatile compounds clearly separated the four samples, confirming significant differences in their aroma chemistry. nih.gov In research on yellowtail muscle during cold storage, HCA heatmaps were generated to visualize the relative abundance of microbial genera and their correlation with volatile compounds, including (E,E)-3,5-octadien-2-one, which increased significantly during storage. researchgate.netmdpi.com

Canonical Analysis of Discriminatory Functions

Canonical Analysis of Discriminatory Functions, also known as Canonical Discriminant Analysis (CDA) or Linear Discriminant Analysis (LDA), is a supervised statistical technique used to find the linear combination of features that best separates two or more classes of objects or events. The goal is to create discriminant functions that maximize the ratio of between-group variance to within-group variance, thereby maximizing class separation.

Spearman Correlation Analysis (SCA) for Aroma-Active Compounds

Spearman Correlation Analysis (SCA) is a non-parametric statistical method used to measure the strength and direction of the association between two ranked variables. In the context of flavor and aroma chemistry, SCA is instrumental in elucidating the relationships between the concentration of specific volatile compounds, such as (E,E)-3,5-octadien-2-one, and sensory attributes or the presence of other compounds.

Research on the flavor profile of sacha inchi seeds during germination identified (E,E)-3,5-octadien-2-one as a key flavor compound, particularly in its ungerminated state (0 days after germination), where it contributes a woody/creamy and earthy/green pepper odor. mdpi.com A Spearman correlation analysis of the metabolites and flavor compounds revealed a strong positive correlation (r > 0.7) between (E,E)-3,5-octadien-2-one and fatty acid methyl esters (FAMEs). mdpi.com Conversely, it showed a strong negative correlation (r < -0.7) with aldehydes, volatile acids, and pyridine. mdpi.com

In the study of volatile organic compounds (VOCs) during the storage of red seabream, (E,E)-3,5-octadien-2-one was identified as a potential marker for the deterioration of ordinary muscle quality. researchgate.net Similarly, in the analysis of aroma-active compounds in tuna cooking liquid, Spearman's correlation analysis was employed to screen for strong pairwise correlations among key compounds, helping to clarify the metabolic pathways involved in microbial deodorization. nih.govsemanticscholar.org Studies on tobacco have also utilized Spearman's rank correlation to analyze how microbial communities, such as Bacillus, influence the production of aroma compounds, including (E,E)-3,5-octadien-2-one, during aging processes. frontiersin.org

The following table summarizes the observed correlations for (E,E)-3,5-octadien-2-one from various studies.

Interactive Data Table: Spearman Correlation for (E,E)-3,5-octadien-2-one

| Product | Correlated Compound/Group | Correlation Type | Significance (r-value) | Reference |

|---|---|---|---|---|

| Sacha Inchi Seeds | Fatty Acid Methyl Esters (FAMEs) | Strong Positive | > 0.7 | mdpi.com |

| Sacha Inchi Seeds | Aldehydes | Strong Negative | < -0.7 | mdpi.com |

| Sacha Inchi Seeds | Volatile Acids | Strong Negative | < -0.7 | mdpi.com |

| Sacha Inchi Seeds | Pyridine | Strong Negative | < -0.7 | mdpi.com |

| Red Seabream | Quality Deterioration Marker | Positive | Not specified | researchgate.net |

Electronic Nosing Systems for Aroma Fingerprinting

Electronic nosing (e-nose) systems are bio-inspired instruments designed to mimic the human olfactory system. mdpi.com They utilize an array of gas sensors to detect and differentiate complex mixtures of volatile organic compounds (VOCs), generating a characteristic "aroma fingerprint" for a sample. mdpi.commdpi.com These systems offer a rapid, non-destructive, and cost-effective alternative to traditional analytical methods like gas chromatography-mass spectrometry (GC-MS) for quality control and aroma profiling. mdpi.commdpi.com

E-noses have been effectively used to characterize the aroma profiles of various food products where (E,E)-3,5-octadien-2-one is a known volatile constituent. For instance, in the analysis of dry-cured hams, an e-nose was used to differentiate between five different varieties based on their volatile compound profiles, which included (E,E)-3,5-octadien-2-one. mdpi.com The study demonstrated a strong discriminatory ability, and a correlation analysis between the e-nose sensor responses and GC-MS-O data was established, highlighting its potential for quality control. mdpi.com

Similarly, e-nose technology has shown significant potential in assessing the quality of fish and fish meal. mdpi.comnih.gov By detecting volatile compounds associated with spoilage, such as trimethylamine (B31210) and other ketones and aldehydes that can include (E,E)-3,5-octadien-2-one, these systems can classify fish meal samples based on storage time and freshness. mdpi.commdpi.com Studies have shown that e-noses can effectively distinguish fish meal of different qualities and monitor freshness throughout the supply chain. mdpi.comnih.gov In the characterization of black tea, a gas chromatography-based electronic nose (GC-E-Nose) was noted as an advancement over traditional metal oxide sensor-based e-noses, as it provides more detailed volatile information and is less prone to signal drift. nih.gov (E,E)-3,5-octadien-2-one was identified as one of the key odorants responsible for the flavor profile in this context. nih.gov

The table below presents findings from studies utilizing electronic nosing systems for products where (E,E)-3,5-octadien-2-one is a relevant aroma compound.

Interactive Data Table: Electronic Nosing Systems Applications

| Product | E-Nose Type/Sensor | Objective | Finding | Reference |

|---|---|---|---|---|

| Dry-Cured Ham | Metal Oxide Sensor (MOS) Array | Differentiate ham varieties based on aroma | Successfully differentiated five ham varieties; E-nose data correlated with GC-MS-O data. | mdpi.com |

| Fish Meal | Independently developed portable e-nose | Detect and classify fish meal of different qualities | The e-nose could identify fish meal samples with different storage times and qualities. | mdpi.com |

| Black Tea | Gas Chromatography-based Electronic Nose (GC-E-Nose) | Characterize volatile profiles | Identified as a superior method to traditional e-noses for providing more volatile information. | nih.gov |

| Fish (General) | Portable e-nose (MOS, PID, electrochemical cells) | Assess fish freshness in the distribution chain | Developed control charts based on e-nose data to assess product quality through odor intensity. | nih.gov |

Ecological and Chemical Communication Roles of E,e 3,5 Octadien 2 One

Contribution to Plant Volatile Organic Compound (VOC) Emissions

(E,E)-3,5-octadien-2-one is a component of the volatile emissions from a variety of plants. nih.gov Its presence has been reported in several plant species, indicating its role in the complex bouquet of chemicals that plants release into the atmosphere. nih.govnih.gov For instance, it has been identified in the volatile profiles of common crops like maize (Zea mays) and medicinal plants such as chamomile (Matricaria chamomilla). nih.gov The compound is also emitted from the aquatic plant Ceratophyllum demersum (Coontail). nih.gov

Research has also detected (E,E)-3,5-octadien-2-one in the emissions from the decaying inflorescences of woody plants, suggesting it is part of the chemical signature associated with plant litter decomposition. nih.gov Furthermore, analyses of various cereal grains, including wheat, durum wheat, triticale, rye, oats, and barley, have identified this compound as part of their inherent volatile metabolite profile. researchgate.net

Table 1: Documented Plant Sources of (E,E)-3,5-Octadien-2-one

| Plant Species | Common Name | Family | Context of Emission | Reference(s) |

|---|---|---|---|---|

| Zea mays | Maize/Corn | Poaceae | Plant volatile | nih.gov |

| Matricaria chamomilla | Chamomile | Asteraceae | Plant volatile | nih.gov |

| Ceratophyllum demersum | Coontail / Hornwort | Ceratophyllaceae | Aquatic plant volatile | nih.gov |

| Woody Plants | (Various) | (Various) | Decaying inflorescence litter | nih.gov |

| Triticum aestivum | Common Wheat | Poaceae | Grain volatile | researchgate.net |

| Hordeum vulgare | Barley | Poaceae | Grain volatile | researchgate.net |

| Secale cereale | Rye | Poaceae | Grain volatile | researchgate.net |

Role in Aquatic Food Web Chemical Signaling

In aquatic environments, (E,E)-3,5-octadien-2-one functions as a potent infochemical, mediating critical interactions. researchgate.net One of its most well-documented roles is as a sex pheromone for the marine polychaete Platynereis dumerilii. researchgate.net In this species, the compound is released by mature females and acts as a chemical signal to trigger the release of eggs. researchgate.net

Beyond its function as a pheromone, (E,E)-3,5-octadien-2-one contributes to the characteristic flavor and aroma profiles of various aquatic animals. It has been identified as a major ketone in the ivory shell (Babylonia areolata) and is believed to contribute a sweet, milky odor. mdpi.com Similarly, it is a key odor compound in steamed Chinese mitten crab (Eriocheir sinensis), where it also imparts a sweet and milky aroma. researchgate.net The compound has also been detected in oysters, suggesting a broad presence in marine invertebrates. foodb.ca

Table 2: Functions of (E,E)-3,5-Octadien-2-one in Aquatic Ecosystems

| Organism | Common Name | Phylum | Role / Observation | Reference(s) |

|---|---|---|---|---|

| Platynereis dumerilii | - | Annelida | Sex pheromone (induces egg release) | researchgate.net |

| Babylonia areolata | Ivory Shell | Mollusca | Key flavor/odor compound | mdpi.com |

| Eriocheir sinensis | Chinese Mitten Crab | Arthropoda | Key odor compound in steamed meat | researchgate.net |

| Oysters | (Various) | Mollusca | Detected in food profile | foodb.ca |

Indicator of Biological States (e.g., Spoilage, Fungal Contamination in Cereals)

The presence and concentration of (E,E)-3,5-octadien-2-one can serve as a chemical marker for specific biological states, most notably for fungal contamination in stored cereals. acs.orgbohrium.com Fungi produce a range of volatile compounds during their metabolic processes, and these VOCs can be used to detect and identify spoilage. nih.govresearchgate.net

Studies on wheat kernels have established a direct link between the emission of (E,E)-3,5-octadien-2-one and contamination by the fungus Fusarium graminearum. acs.orgbohrium.com Critically, the presence of this compound, along with two other VOCs, was found to be correlated with the production of the mycotoxin zearalenone (B1683625) by the fungus. acs.orgbohrium.com This finding highlights its potential as a specific biomarker for predicting mycotoxin contamination, moving beyond a general indicator of fungal presence. acs.orgbohrium.com While many fungal volatiles like 1-octen-3-ol (B46169) and 3-octanone (B92607) are known indicators of moldy grain, the specific association of (E,E)-3,5-octadien-2-one with a toxigenic fungus is particularly significant. nih.govnih.gov

Table 3: (E,E)-3,5-Octadien-2-one as a Fungal Biomarker

| Biological State | Associated Organism | Substrate | Significance | Reference(s) |

|---|---|---|---|---|

| Fungal Contamination | Fusarium graminearum | Wheat Kernels | Correlated with zearalenone (mycotoxin) production | acs.orgbohrium.com |

| General Spoilage | Various Fungi | Cereal Grains | Part of the volatile profile indicating fungal activity | nih.govresearchgate.netnih.gov |

Insect Olfactory Responses and Attractant Potential (e.g., Drosophila suzukii)

The role of (E,E)-3,5-octadien-2-one in the olfactory responses of insects, particularly the invasive pest Drosophila suzukii (spotted-wing drosophila), is an area of ongoing research. While extensive studies have been conducted to identify effective semiochemicals for attracting or repelling D. suzukii, (E,E)-3,5-octadien-2-one has not been identified as a primary attractant or repellent for this species in the reviewed literature.

Research into the chemical ecology of D. suzukii has revealed that its olfactory preferences are complex and are guided by a range of compounds. For instance, studies have identified a four-component synthetic attractant lure comprised of acetic acid, ethanol, acetoin, and methionol. oup.com Other research has shown that D. suzukii is highly attracted to leaf odors, specifically the compound β-cyclocitral, which is not detected by related drosophila species. nih.govmpg.de Conversely, compounds like 1-octen-3-ol and geosmin (B144297) have been investigated as potential repellents, as they may signal the presence of harmful entomopathogens. oup.comnih.gov Although (E,E)-3,5-octadien-2-one is a known fungal volatile and insects use such cues, its specific role in mediating the behavior of D. suzukii has not been established as a key factor compared to other identified semiochemicals. oup.comfrontiersin.orgmdpi.com

Mechanistic Insights into E,e 3,5 Octadien 2 One S Contribution to Flavor and Aroma Profiles

Sensory Perception Attributes (e.g., Fruity, Sweet, Mushroom, Fat, Creamy)

The sensory perception of (E,E)-3,5-octadien-2-one is complex and described with a variety of attributes depending on its concentration and the food matrix. It is generally characterized by a pungent, herbaceous odor. thegoodscentscompany.com More specific descriptors include fruity, green, and grassy notes. nih.govepo.org In different contexts, it imparts sweet, waxy, creamy, and milky aromas, sometimes with nuances of toasted coconut and vanilla. thegoodscentscompany.com Its profile can also include fatty and mushroom-like characteristics, which are particularly relevant in seafood. epo.org

The table below summarizes the diverse sensory attributes associated with (E,E)-3,5-octadien-2-one.

| Attribute | Description | Source(s) |

| General | Pungent, herbaceous | thegoodscentscompany.com |

| Fruity/Green | Fruity, green, grassy | nih.govepo.org |

| Sweet/Creamy | Sweet, waxy, creamy, milky, vanilla-like, toasted coconut | thegoodscentscompany.com |

| Savory | Mushroom, fatty | epo.org |

Influence on Overall Aroma Quality of Beverages (e.g., Tea)

In the realm of beverages, (E,E)-3,5-octadien-2-one is a notable component of tea aroma. Its presence and concentration can influence the perceived quality and character of different tea varieties.

Gardenia Tea : For Gardenia-s-scented tea (GET), (E,E)-3,5-octadien-2-one was found to be the ketone with the highest concentration. It is considered a significant contributor to the 'fruity' attribute of the tea's aroma.

General Tea Aroma : Across various types of tea, including green and black teas, (E,E)-3,5-octadien-2-one is a detectable volatile compound. While it contributes to the pleasant aroma profile, its stability can be lower than other ketones, and it may evaporate during high-temperature roasting processes.

Impact on Flavor of Food Products (e.g., Pea Protein, Meat Replicas, Shrimp)

The impact of (E,E)-3,5-octadien-2-one on the flavor of food products is highly varied, ranging from a desirable flavor note in some to a significant off-flavor in others.

Meat Replicas : In the development of plant-based meat replicas, (E,E)-3,5-octadien-2-one is one of the many volatile compounds formed that can contribute to the final flavor profile. Its creation can be influenced by the addition of precursors like algal vegetable oil to the meat replica formulation, which contains fatty acids necessary for the generation of flavor molecules, including (E,E)-3,5-octadien-2-one. epo.org

Shrimp : In contrast to its role in pea protein, (E,E)-3,5-octadien-2-one is a key compound responsible for the desirable flavor of shrimp. epo.org It contributes sweet and fresh mushroom flavor notes to cooked shrimp. epo.org In ivory shell (Babylonia areolata), a type of sea snail, it is a major ketone that provides a positive sweet, milky odor.

The table below illustrates the varying impact of (E,E)-3,5-octadien-2-one in different food products.

| Food Product | Role of (E,E)-3,5-octadien-2-one | Associated Flavor Notes | Source(s) |

| Pea Protein | Off-flavor contributor | Beany, grassy, earthy | nih.govgoogle.com |

| Meat Replicas | Flavor compound | Contributes to overall flavor profile | epo.org |

| Shrimp/Shellfish | Key flavor compound | Sweet, fresh mushroom, milky | epo.org |

Mitigation of Undesirable Odors in Food Systems (e.g., Fish oil)

The formation of (E,E)-3,5-octadien-2-one can be leveraged to mitigate undesirable odors in certain food systems, most notably in fish oil. Fish oil is prone to rapid oxidation, leading to a strong, unpleasant fishy and rancid smell. Research has shown that treating fish oil with lipoxygenase (LOX), an enzyme that catalyzes the oxidation of polyunsaturated fatty acids, can modify its aroma profile. This enzymatic treatment leads to the formation of (E,E)-3,5-octadien-2-one among other volatile compounds. This newly formed ketone, with its more desirable fruity and oyster-like notes, helps to mask the potent off-odors, resulting in a fish oil with a more acceptable aroma described as fresh-fish-like and fruity.

Advanced Synthetic Chemistry and Derivatization Strategies for E,e 3,5 Octadien 2 One

Established Synthetic Routes to Conjugated Dienones

The synthesis of conjugated dienones like (E,E)-3,5-octadien-2-one can be achieved through several established methods. These routes are often chosen based on factors such as starting material availability, desired yield, and stereochemical outcome.

One of the most common methods is the Aldol (B89426) Condensation . This reaction typically involves the condensation of an enolate with a carbonyl compound. For (E,E)-3,5-octadien-2-one, this could involve the reaction of acetone (B3395972) with crotonaldehyde (B89634) in the presence of a base, followed by dehydration to form the conjugated system.

Another powerful tool is the Wittig reaction , which involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. libretexts.orglibretexts.org This method is highly versatile and allows for the precise placement of the double bond. libretexts.org The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, utilizes phosphonate (B1237965) carbanions and often provides excellent E-selectivity in the formation of the alkene, which is crucial for obtaining the (E,E)-isomer of 3,5-octadien-2-one. wikipedia.orgconicet.gov.arthieme-connect.com The HWE reaction is valued for its ability to produce stereocontrolled olefins and its tolerance of a wide range of functional groups. conicet.gov.arresearchgate.net

Palladium-catalyzed cross-coupling reactions have also emerged as a robust strategy for constructing conjugated dienones. oup.comorganic-chemistry.org For instance, the Suzuki cross-coupling reaction can be employed to couple a vinylboronic acid derivative with a suitable vinyl halide or triflate, offering good yields and stereoselectivity. organic-chemistry.org Another palladium-catalyzed approach involves the oxidative allylation of sulfoxonium ylides, which provides a regioselective route to conjugated dienones under mild conditions. organic-chemistry.orgchemistryviews.orgacs.org Furthermore, a sequential hydrozirconation/palladium-catalyzed acylation of enynes with acyl chlorides presents a stereospecific method to obtain (2E,4E)-dienones. beilstein-journals.orgnih.gov

| Synthetic Route | Key Reagents | General Advantages | General Disadvantages |

|---|---|---|---|

| Aldol Condensation | Ketone (e.g., Acetone), Aldehyde (e.g., Crotonaldehyde), Base | Readily available starting materials, straightforward procedure. | Can lead to mixtures of isomers, potential for side reactions. |

| Wittig/Horner-Wadsworth-Emmons Reaction | Phosphonium ylide/Phosphonate carbanion, Aldehyde/Ketone | High degree of control over double bond position and stereochemistry (especially HWE for E-selectivity). wikipedia.orgconicet.gov.arthieme-connect.com | Requires preparation of the ylide/phosphonate reagent, can be sensitive to reaction conditions. |

| Palladium-Catalyzed Cross-Coupling | Vinylboronic acid/Vinyl halide, Palladium catalyst | High yields, excellent stereoselectivity, and good functional group tolerance. organic-chemistry.orgorganic-chemistry.orgchemistryviews.orgacs.org | Cost of the catalyst, may require inert atmosphere. |

| Hydrozirconation/Palladium-Catalyzed Acylation | Enyne, Acyl chloride, Schwartz's reagent, Palladium catalyst | Stereospecific formation of (2E,4E)-dienones. beilstein-journals.orgnih.gov | Requires specialized reagents (e.g., Schwartz's reagent). |

Stereochemical Control and Regioselectivity in Synthesis

Achieving the correct stereochemistry, specifically the (E,E) configuration, and regioselectivity is paramount in the synthesis of 3,5-octadien-2-one. The spatial arrangement of atoms significantly influences the compound's properties and reactivity.

As mentioned, the Horner-Wadsworth-Emmons reaction is particularly effective in achieving high (E)-selectivity in alkene formation. wikipedia.org The reaction mechanism generally favors the formation of the thermodynamically more stable (E)-isomer. wikipedia.org

Palladium-catalyzed reactions also offer excellent control. For example, the palladium-catalyzed cross-coupling of (E)-1-alkenylboronates with 3-halo-2-alken-1-ones proceeds with retention of the double bond geometry, leading to the stereoselective synthesis of conjugated dienones. oup.com Similarly, the palladium-catalyzed oxidative allylation of sulfoxonium ylides demonstrates excellent regioselectivity. organic-chemistry.orgacs.org The choice of ligands and reaction conditions in these catalytic systems can be fine-tuned to optimize the desired stereochemical and regiochemical outcomes. researchgate.net

The regioselectivity in the synthesis of dienones is also a critical aspect. For instance, in aldol-type reactions, controlling which enolate is formed and which carbonyl it attacks is crucial. Phosphine-mediated intramolecular aldol cyclizations of unsaturated diketones have shown extremely high levels of regioselectivity for cross-conjugated dienone products, a selectivity that is often difficult to achieve with traditional aldol conditions. nih.gov Furthermore, the aza-Michael addition of benzotriazole (B28993) to dienones has been shown to proceed with high regioselectivity, favoring the 1,4-conjugate addition product. researchgate.net

Functionalization and Analog Generation for Structure-Activity Relationship Studies

To understand how the structure of (E,E)-3,5-octadien-2-one relates to its activity, chemists synthesize a variety of analogs by modifying its functional groups. These structure-activity relationship (SAR) studies are fundamental in fields like medicinal chemistry and materials science. oup.comacs.orgnih.gov

The conjugated diene and ketone functionalities of (E,E)-3,5-octadien-2-one are prime targets for modification. For example, the carbonyl group can be reduced to an alcohol, which can then be further derivatized. The double bonds can undergo various reactions, including Diels-Alder cycloadditions, to introduce new ring systems and substituents.

The generation of analogs can be achieved by using different starting materials in the established synthetic routes. For instance, in the Wittig or HWE reaction, varying the aldehyde or the ylide/phosphonate allows for the introduction of different substituents at various positions of the dienone backbone. Similarly, in palladium-catalyzed cross-coupling reactions, a wide range of substituted vinyl partners can be utilized. organic-chemistry.org

The development of diverse molecular libraries through techniques like diversity-oriented synthesis (DOS) can be a powerful approach to explore the chemical space around (E,E)-3,5-octadien-2-one and identify key structural features for a desired activity. mdpi.com This can involve creating a collection of related compounds with systematic variations in their structure. nih.govnih.gov

| Target Functional Group | Reaction Type | Potential Outcome | Relevance to SAR |

|---|---|---|---|

| Carbonyl Group | Reduction (e.g., with NaBH4) | (E,E)-3,5-Octadien-2-ol | Investigates the importance of the carbonyl for activity. |

| Conjugated Diene | Diels-Alder Cycloaddition | Cyclic adducts | Probes the role of the planar diene system and introduces conformational constraints. |

| Conjugated Diene | Epoxidation | Epoxides at one or both double bonds | Examines the effect of introducing polar, three-membered rings. |

| Methyl Ketone | Haloform Reaction | Carboxylic acid derivative | Alters the electronic and steric properties at the 2-position. |

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the selectivity of enzymatic catalysis with the efficiency of chemical synthesis, offering a powerful strategy for producing complex molecules like (E,E)-3,5-octadien-2-one with high stereopurity.

While direct enzymatic synthesis of (E,E)-3,5-octadien-2-one is not extensively documented, related chemoenzymatic strategies can be envisioned. For instance, a key intermediate alcohol could be resolved using a lipase-catalyzed enantioselective acylation. This would produce a chiral alcohol and a chiral ester, which could then be chemically converted to the desired enantiomerically pure dienone. Lipases, such as those from Candida antarctica, are well-known for their ability to resolve racemic alcohols with high enantioselectivity. researchgate.net

Another approach could involve the enzymatic oxidation of a precursor diol. Oxidoreductases can exhibit high regio- and stereoselectivity in the oxidation of alcohols to ketones. This would be particularly advantageous in controlling the formation of the ketone at the C-2 position without affecting other parts of the molecule.

The development of novel biocatalysts through protein engineering and directed evolution continues to expand the scope of chemoenzymatic synthesis, potentially leading to more direct and efficient routes to (E,E)-3,5-octadien-2-one and its analogs in the future.

Computational and Theoretical Investigations of E,e 3,5 Octadien 2 One

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of (E,E)-3,5-octadien-2-one. These computational methods provide insights into the molecule's electron distribution, molecular orbitals, and atomic charges, which are fundamental to understanding its chemical reactivity.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For (E,E)-3,5-octadien-2-one, the conjugated system of double bonds is expected to influence these frontier orbitals significantly, leading to a smaller energy gap compared to its saturated counterparts.

Furthermore, these calculations can map the electrostatic potential surface, highlighting electron-rich and electron-deficient regions of the molecule. In (E,E)-3,5-octadien-2-one, the oxygen atom of the carbonyl group is an electron-rich site, making it susceptible to electrophilic attack, while the conjugated carbon chain can be targeted by nucleophiles.

Table 1: Computed Electronic Properties of (E,E)-3,5-Octadien-2-one

| Property | Predicted Value |

| Monoisotopic Mass | 124.08881 Da |

| XlogP (predicted) | 1.8 |

Data sourced from PubChemLite. uni.lu

Molecular Dynamics Simulations for Conformation and Interactions

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape and intermolecular interactions of (E,E)-3,5-octadien-2-one. These simulations model the atomic motions of the molecule over time, providing a dynamic picture of its behavior.

Due to the presence of single bonds within the carbon chain, (E,E)-3,5-octadien-2-one can adopt various conformations. MD simulations can identify the most stable conformers and the energy barriers between them. The planarity of the conjugated diene system is a key conformational feature, and simulations can quantify the degree of this planarity and any deviations that may occur.

MD simulations are also crucial for studying how (E,E)-3,5-octadien-2-one interacts with other molecules, such as solvents or biological macromolecules. By simulating the compound in different environments, researchers can understand the nature and strength of these interactions, which are governed by forces like van der Waals interactions, dipole-dipole interactions, and hydrogen bonding (if applicable with the solvent or target molecule). This information is vital for predicting its behavior in complex systems.

Spectroscopic Data Prediction and Experimental Validation

Computational methods can predict various spectroscopic properties of (E,E)-3,5-octadien-2-one, which can then be compared with experimental data for validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts of the molecule. These predictions are based on the calculated electron densities around the nuclei. Comparing the predicted spectra with experimental NMR data helps to confirm the molecule's structure and stereochemistry.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed from the vibrational frequencies of the molecule's bonds. The characteristic peaks, such as the C=O stretch of the ketone and the C=C stretches of the conjugated diene, can be predicted and compared with experimental IR spectra to verify the functional groups present in the molecule.

Mass Spectrometry: While not a direct prediction of the entire spectrum, computational methods can provide the exact mass of the molecule and its fragments, which is essential for interpreting high-resolution mass spectrometry data. The predicted monoisotopic mass for (E,E)-3,5-octadien-2-one is 124.088815002 Da. nih.gov

Table 2: Predicted Collision Cross Section (CCS) Values

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 125.09609 | 128.5 |

| [M+Na]⁺ | 147.07803 | 139.1 |

| [M+NH₄]⁺ | 142.12263 | 136.2 |

| [M+K]⁺ | 163.05197 | 132.7 |

| [M-H]⁻ | 123.08153 | 127.7 |

| [M+Na-2H]⁻ | 145.06348 | 132.0 |

| [M]⁺ | 124.08826 | 129.5 |

| [M]⁻ | 124.08936 | 129.5 |

Data calculated using CCSbase and sourced from PubChemLite. uni.lu

Reaction Pathway Modeling and Energetics

Computational chemistry provides a powerful means to investigate the reaction mechanisms and energetics involving (E,E)-3,5-octadien-2-one. By modeling potential reaction pathways, researchers can gain a deeper understanding of how this compound is formed and how it participates in chemical transformations.

One common synthetic route to (E,E)-3,5-octadien-2-one involves the aldol (B89426) condensation of acetone (B3395972) with crotonaldehyde (B89634), followed by dehydration. Theoretical calculations can model the transition states and intermediates along this reaction pathway. By calculating the activation energies for each step, the rate-determining step of the synthesis can be identified.

Furthermore, the reactivity of the conjugated system in (E,E)-3,5-octadien-2-one makes it susceptible to various reactions, such as Michael additions and Diels-Alder reactions. Reaction pathway modeling can predict the feasibility and stereoselectivity of these reactions. The calculations can also determine the thermodynamic stability of the reactants, transition states, and products, providing a comprehensive energetic profile of the reaction. The ability of the conjugated diene structure to form stable intermediates and transition states is a key factor in its reactivity.

Emerging Research Areas and Future Perspectives for E,e 3,5 Octadien 2 One

Advanced Biocatalytic Synthesis and Production

The synthesis of (E,E)-3,5-octadien-2-one is increasingly moving towards sustainable and efficient biocatalytic methods. This compound is a natural product derived from the oxidation of n-3 polyunsaturated fatty acids (PUFAs), a common process in lipid-rich organisms. Research has identified its formation during the microbial metabolism of lipids and other organic materials. For instance, it is produced through the degradation of hydroperoxides from arachidonic acid. researchgate.net

Key enzymatic pathways are central to its formation. Lipoxygenase activity in plants like lentils is a primary driver, catalyzing the initial hydroperoxide formation from fatty acids. researchgate.net Subsequent enzymatic actions, likely involving alcohol dehydrogenases and other oxidoreductases, contribute to the formation of the final ketone structure. Studies on concentrated milk and pea protein isolates have also highlighted that fat oxidation is a significant pathway for its natural production. researchgate.netresearchgate.net

| Pathway | Precursor | Key Enzymes/Process | Organism/System Example |

| Fatty Acid Oxidation | n-3 Polyunsaturated Fatty Acids (e.g., Arachidonic Acid) | Lipoxygenase, Hydroperoxide lyase | Plants (Lentils), Milk |

| Microbial Metabolism | Lipids, Organic Matter | Microbial Enzymes | Various Microorganisms |

This table summarizes the primary biocatalytic pathways involved in the formation of (E,E)-3,5-octadien-2-one.

Application in Novel Food Formulations and Flavor Modulations

(E,E)-3,5-octadien-2-one is recognized as a significant flavor compound with a complex aroma profile described as fruity, green, fatty, woody, and mushroom-like. thegoodscentscompany.comresearchgate.nethmdb.caresearchgate.netfoodb.ca Its presence has been confirmed in a variety of food products, including corn (Zea mays), blackberries, and certain seaweeds. hmdb.cafoodb.cainformit.org

| Food Product | Flavor Contribution/Descriptor | Significance |

| Teas (Oolong, Pu-erh) | Mushroom, Chestnut-like | Key aroma compound, marker for medium-grade tea. mdpi.comnih.gov |

| Lentil Protein Isolate | Woody | An off-flavor targeted for reduction. researchgate.net |

| Corn (Zea mays) | Green, Grassy | Natural volatile component. hmdb.cafoodb.ca |

| Seaweed | Fatty | Contributes to the characteristic flavor profile. informit.org |

| Maillard Reaction Products | Unpleasant Taste | Can negatively impact flavor. mdpi.com |

This table details the occurrence and flavor impact of (E,E)-3,5-octadien-2-one in various food products.

Elucidation of Broader Ecological and Inter-species Communication Roles

Beyond its role in flavor, (E,E)-3,5-octadien-2-one is a potent semiochemical involved in the communication of numerous species. It has been identified as a sex pheromone in various insects, including those that affect corn (Zea mays) and coontail (Ceratophyllum demersum), where it attracts males. It also functions as a sex pheromone for marine polychaetes like Platynereis dumerilii, where it is involved in signaling egg release. eolss.netresearchgate.net

One of the most well-documented roles is in the desert locust, Schistocerca gregaria. Here, it is part of a pheromone blend that mediates group oviposition and is responsible for the maternal transfer of the gregarious phase to the offspring. icipe.org This transgenerational signaling highlights the compound's crucial role in locust population dynamics. icipe.org As a volatile organic compound (VOC) released from plants and their litter, it is also involved in plant-insect interactions, potentially acting as a signal for pollinators. nih.gov Furthermore, in certain contexts, it can act as a repellent or interfere with the attraction of pest insects like the northern corn rootworm to standard lures. researchgate.net

| Organism | Ecological Role | Type of Communication |

| Desert Locust (Schistocerca gregaria) | Gregarizing Signal, Oviposition Pheromone | Intraspecies (Maternal Transfer, Aggregation). icipe.org |

| Marine Polychaete (Platynereis dumerilii) | Sex Pheromone (Egg Release) | Intraspecies (Mating). eolss.netresearchgate.net |

| Various Insects (e.g., associated with Zea mays) | Sex Pheromone | Intraspecies (Mating). |

| Plants/Insects | Volatile Organic Compound (VOC) | Interspecies (e.g., Pollinator Attraction). nih.gov |

| Northern Corn Rootworm (Diabrotica barberi) | Attraction Reducer | Interspecies (Interference with Pheromone Lures). researchgate.net |

This table outlines the diverse ecological and communicatory functions of (E,E)-3,5-octadien-2-one.

Integration of Multi-Omics Data for Comprehensive Systems Understanding

The advent of multi-omics technologies, particularly metabolomics, has been instrumental in providing a deeper understanding of (E,E)-3,5-octadien-2-one's role in complex biological systems. Techniques like gas chromatography-mass spectrometry (GC-MS) are routinely used to identify and quantify this compound in intricate matrices such as ancient plant-ripened Pu-erh tea and various vegetable soybean cultivars. nih.govmdpi.com

| Study Area | Omics Technique | Key Finding | Reference |

| Pu-erh Tea Flavor | Metabolomics (HS-SPME-GC-MS) | Identified as a key volatile responsible for the mushroom aroma based on high OAV. | nih.gov |

| White Tea Processing | Metabolomics | Identified as one of nine key volatile compounds influencing flavor. | metabolomics.se |

| Vegetable Soybean | Metabolomics (HS-SPME-GC-MS) | Identified as a main flavor compound with high variability among varieties. | mdpi.com |

| Dong Ding Oolong Tea | Sensomics (GC-O-MS, GC×GC-TOF-MS) | Determined as a key aroma compound, more abundant in medium-grade samples. | mdpi.comresearchgate.net |

This table provides examples of how multi-omics studies are being used to understand (E,E)-3,5-octadien-2-one.

Q & A

Basic Research Questions

Q. What are the molecular formula, weight, and stereochemical configuration of (E,E)-3,5-octadien-2-one?

- Answer : The molecular formula is C₈H₁₂O , with a molecular weight of 124.18 g/mol . The (E,E)-configuration refers to the trans arrangement of double bonds at the 3,5-positions, which significantly influences its reactivity and biological interactions .

Q. What spectroscopic methods are used to characterize (E,E)-3,5-octadien-2-one?

- Answer : Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical tool for identification. Key parameters include retention indices (e.g., Kovats RI: 1083–1107 on DB-5 columns) and characteristic fragmentation patterns (e.g., m/z 124 for the molecular ion). Polar columns like DB-Wax (RI: 1565–1608) are used for volatile analysis in biological matrices .

Q. What is the compound’s role as a semiochemical in biological systems?

- Answer : In Platynereis dumerilii, it acts as a sex pheromone , triggering egg release in females via chemoreceptor interactions. In insects like the western corn rootworm (Diabrotica virgifera), it elicits electrophysiological responses (EAG activity), though field attraction remains inconsistent .

Advanced Research Questions

Q. How can conflicting data on (E,E)-3,5-octadien-2-one’s insect attractant/repellent properties be resolved?

- Answer : Discrepancies between EAG activity and field bioassays may arise from:

- Concentration-dependent effects : High doses may repel, while low doses attract.

- Synergistic/antagonistic interactions with co-occurring volatiles (e.g., tridecan-2-one in corn silks).

- Experimental design : Field studies should replicate natural emission rates and environmental conditions .

Q. What mechanistic insights explain its bioactivity in Platynereis dumerilii?

- Answer : While the exact receptors are uncharacterized, behavioral assays suggest involvement of G-protein-coupled receptors (GPCRs) . Proposed methods:

- Knockout studies to identify receptor candidates.

- Molecular dynamics simulations to model ligand-receptor binding .

Q. How can lipid oxidation pathways leading to (E,E)-3,5-octadien-2-one formation in food systems be controlled?

- Answer : Mitigation strategies include:

- Antioxidant additives (e.g., tocopherols) to inhibit autoxidation.

- Low-temperature storage and oxygen-barrier packaging to reduce radical propagation.

- Adsorbent treatments (e.g., activated carbon) during processing to remove precursors like linoleic acid .

Q. What chromatographic parameters optimize its quantification in complex matrices?

- Answer : For GC-MS: